Fmoc-Lys(Mca)-OH

Catalog No.
S862940
CAS No.
386213-32-7
M.F
C33H32N2O8
M. Wt
584.63
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Lys(Mca)-OH

CAS Number

386213-32-7

Product Name

Fmoc-Lys(Mca)-OH

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]hexanoic acid

Molecular Formula

C33H32N2O8

Molecular Weight

584.63

InChI

InChI=1S/C33H32N2O8/c1-41-21-13-14-22-20(17-31(37)43-29(22)18-21)16-30(36)34-15-7-6-12-28(32(38)39)35-33(40)42-19-27-25-10-4-2-8-23(25)24-9-3-5-11-26(24)27/h2-5,8-11,13-14,17-18,27-28H,6-7,12,15-16,19H2,1H3,(H,34,36)(H,35,40)(H,38,39)/t28-/m0/s1

InChI Key

BWJJONDPLYEAMC-NDEPHWFRSA-N

SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Synonyms

386213-32-7;Fmoc-Lys(Mca)-OH;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)hexanoicacid;MolPort-006-706-754;6956AH;ZINC71788152;AKOS024260789;CF-1384;AK154884

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Fmoc-Lys(Mca)-OH, also known as (9H-Fluoren-9-ylmethoxycarbonyl)-(4-(4-(aminomethyl)-3,5-dimethoxyphenoxycarbonyl)butanoic acid), is a modified lysine amino acid derivative []. It incorporates two important functional groups:

  • Fmoc (Fluoren-9-ylmethoxycarbonyl): This protecting group ensures the selective attachment of other amino acids during peptide synthesis using Fmoc solid-phase peptide synthesis (SPPS) [].
  • Mca (4-(aminomethyl)-3,5-dimethoxyphenoxycarbonyl): This moiety attached to the lysine side chain acts as a fluorescent tag. It emits light at around 384 nm when excited by light at 322 nm [].

The significance of Fmoc-Lys(Mca)-OH lies in its ability to introduce a fluorescent label into peptides during synthesis. This allows researchers to track and analyze the behavior of these peptides in various biological processes [].


Molecular Structure Analysis

Fmoc-Lys(Mca)-OH possesses a complex structure with several key features:

  • A central hydrocarbon backbone forms the core of the molecule.
  • An Fmoc group is attached to the N-terminus (amino group) of the lysine residue, protecting it during peptide synthesis [].
  • The Mca group is linked to the side chain (ε-amino group) of the lysine via an amide bond. This strategically positions the fluorescent tag within the peptide [].
  • The molecule also contains two carboxylic acid groups (COOH), one at the C-terminus (free for peptide chain elongation) and another within the Mca moiety.

The presence of the aromatic Fmoc and Mca groups contributes to the overall hydrophobicity of the molecule [].


Chemical Reactions Analysis

Fmoc-Lys(Mca)-OH is involved in several key chemical reactions:

  • Incorporation into Peptides: During Fmoc SPPS, Fmoc-Lys(Mca)-OH reacts with a growing peptide chain. The Fmoc group on the incoming Lys(Mca) reacts with the deprotected N-terminus of the peptide, forming a new peptide bond while the Fmoc group itself is cleaved []. This process is repeated with other amino acids to create the desired peptide sequence with the Lys(Mca) label incorporated at a specific position.

Example (peptide chain elongation):

R-CH(NH2)-COOH (peptide) + Fmoc-Lys(Mca)-OH --> R-CH(NH-CO-Lys(Mca)-OH)-COOH (extended peptide) + Fmoc-OH (where R represents the existing peptide chain)

  • Cleavage from Resin: After peptide synthesis is complete, the final product is cleaved from the solid resin support using strong acids like trifluoroacetic acid (TFA). This cleavage detaches the peptide with the Lys(Mca) label intact [].

While specific data on Fmoc-Lys(Mca)-OH is limited, some general safety considerations for handling similar organic compounds apply:

  • Fmoc-Lys(Mca)-OH may be irritating to the skin, eyes, and respiratory system. It's recommended to wear gloves, eye protection, and work in a well-ventilated fume hood when handling this compound.
  • Organic solvents used during peptide synthesis can be flammable or harmful. Always follow proper safety protocols when working with these solvents.

Protein Labeling

  • Fmoc-Lys(Mca)-OH can be incorporated into a peptide chain to introduce a fluorescent molecule (Mca) at a specific location. This fluorescent tag allows researchers to track the movement and interactions of the labeled protein within a cell. Source: Merck Millipore product page:

Lanthanide-Based Luminescent Proteins

  • Fmoc-Lys(Mca)-OH has been used to develop lanthanide-based luminescent proteins. Lanthanides are a group of elements with unique luminescent properties. By incorporating Fmoc-Lys(Mca)-OH into the protein structure, researchers can create proteins that emit light at specific wavelengths. These proteins can be used as biological probes for various applications. Source: Merck Millipore product page:

Stability Advantage

  • Fmoc-Lys(Mca)-OH is reported to be stable under conditions used in NCL. This stability is important because it allows researchers to manipulate the molecule without it breaking down prematurely. Source: Merck Millipore product page:

XLogP3

4.2

Dates

Modify: 2023-08-15

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